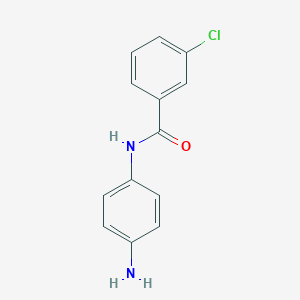

N-(4-aminophenyl)-3-chlorobenzamide

Descripción general

Descripción

N-(4-aminophenyl)-3-chlorobenzamide, or 4-APC, is an organic compound that has been used for a variety of scientific research applications. It is a white crystalline solid that is soluble in water and alcohol. 4-APC is a member of the phenyl-chloro-benzamide family of compounds, which have been studied extensively for their potential applications in a wide range of scientific research areas.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Study

N-(4-aminophenyl)-3-chlorobenzamide and its derivatives have been studied extensively in chemical synthesis. For instance, Zhang Xiao-yong (2005) discussed the synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, highlighting its potential biological activity (Zhang Xiao-yong, 2005). Similarly, research by N. Muniraj and K. R. Prabhu (2019) focused on a Co(III)-catalyzed annulation of N-chlorobenzamides, illustrating its utility in complex chemical reactions (Muniraj & Prabhu, 2019).

Pharmacological Studies

Several studies have explored the pharmacological properties of N-(4-aminophenyl)-3-chlorobenzamide derivatives. For example, research led by G. Merlin et al. (1987) investigated a series of benzamide derivatives, noting their potential as inhibitors of mitosis in plant cells (Merlin et al., 1987). Another study by Chunhui Cheng et al. (2020) highlighted the development of dual inhibitors targeting histone deacetylase and cyclin-dependent kinase, showcasing their potential in cancer therapy (Cheng et al., 2020).

Environmental Impact and Safety

A study by Wenying Lu et al. (2004) examined the environmental impact of benzamide derivatives, particularly focusing on their degradation products and potential safety concerns (Lu, Zhou, & Liu, 2004). This highlights the importance of understanding the ecological and health implications of these chemical compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria and thus a popular target for antibiotics.

Mode of Action

It is suggested that similar compounds may interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This interaction could potentially lead to the disruption of DNA replication, thereby inhibiting the growth and proliferation of cells.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNNYUNGVIXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-3-chlorobenzamide | |

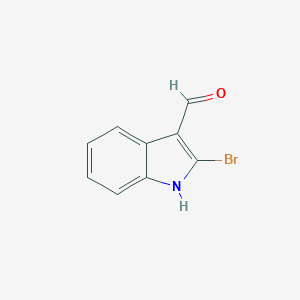

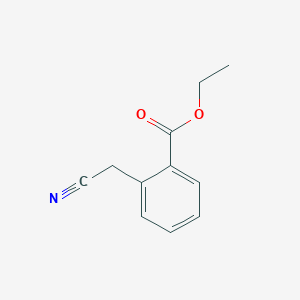

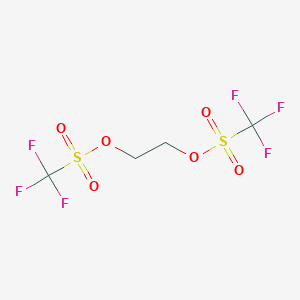

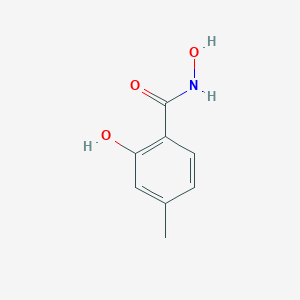

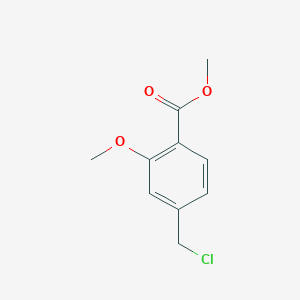

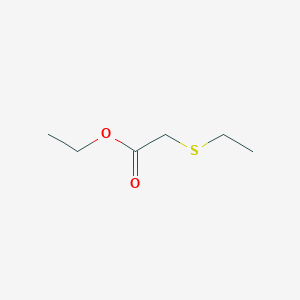

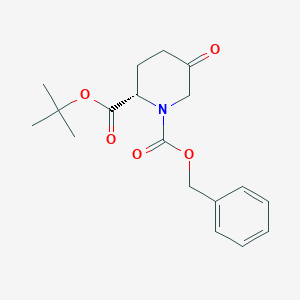

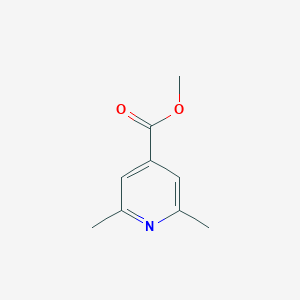

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

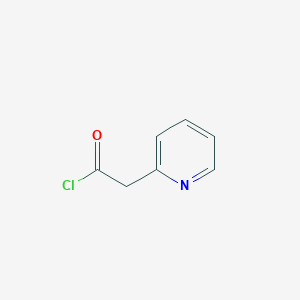

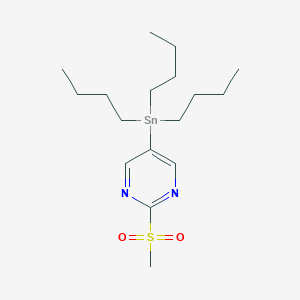

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)